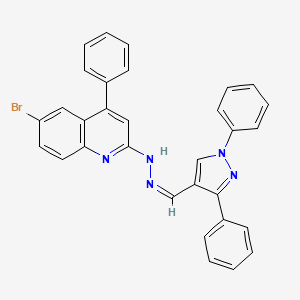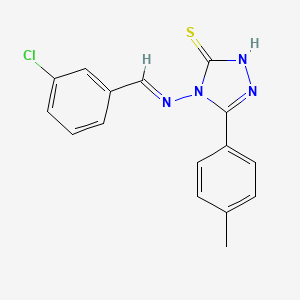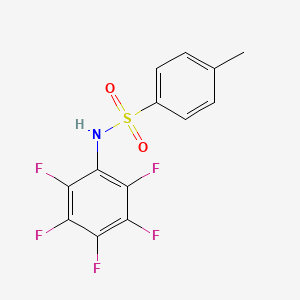![molecular formula C23H21N3O3S2 B11973554 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11973554.png)
2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione est un composé organique complexe qui présente une combinaison unique de structures benzothieno et isoindole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation des intermédiaires benzothieno et isoindole, suivie de leur couplage par des liaisons thioéther. Les réactifs couramment utilisés dans ces réactions comprennent le bromure d’allyle, la thiourée et divers catalyseurs dans des conditions de température et de pression contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour assurer la cohérence et l’évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes allyle et thioéther.
Réduction : Les réactions de réduction pourraient cibler les groupes oxo, les convertissant potentiellement en groupes hydroxyle.
Substitution : Le composé peut participer à des réactions de substitution, en particulier aux positions allyle et isoindole.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, nucléophiles comme les amines ou les thiols.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
En synthèse organique, ce composé peut servir de bloc de construction pour des molécules plus complexes. Sa structure unique permet des modifications chimiques diverses, ce qui en fait un élément précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie
L’activité biologique potentielle du composé pourrait être explorée pour le développement de médicaments. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour des études pharmacologiques.
Médecine
En chimie médicinale, ce composé pourrait être étudié pour son potentiel thérapeutique. Sa capacité à subir diverses réactions chimiques en fait un échafaudage polyvalent pour la conception de nouveaux médicaments.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans la production de matériaux avancés, tels que les polymères ou les revêtements, en raison de sa stabilité et de sa réactivité.
Mécanisme D'action
Le mécanisme d’action de 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des enzymes ou des récepteurs, modulant leur activité par le biais d’interactions de liaison. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione
- This compound
Unicité
L’unicité de ce composé réside dans sa combinaison de structures benzothieno et isoindole, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des activités biologiques différents, ce qui en fait un sujet précieux pour des recherches plus approfondies.
Propriétés
Formule moléculaire |
C23H21N3O3S2 |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
2-[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-11-26-22(29)18-16-9-5-6-10-17(16)31-19(18)24-23(26)30-13-12-25-20(27)14-7-3-4-8-15(14)21(25)28/h2-4,7-8H,1,5-6,9-13H2 |
Clé InChI |
OYYMQIIFCFYFAM-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)C2=C(N=C1SCCN3C(=O)C4=CC=CC=C4C3=O)SC5=C2CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
![4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973503.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)

![9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973520.png)
![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11973532.png)



![1-(3,4-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11973562.png)
